Product packaging for 2-[(Quinolin-8-yl)oxy]propanenitrile(Cat. No.:CAS No. 58889-10-4)

2-[(Quinolin-8-yl)oxy]propanenitrile

Cat. No.: B14624885
CAS No.: 58889-10-4
M. Wt: 198.22 g/mol
InChI Key: XPCWMOLJBSFYFP-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) and 8-Hydroxyquinoline (B1678124) Derivatives in Chemical Research

Quinoline, a bicyclic heterocyclic aromatic organic compound, and its derivatives form a class of substances with profound importance in various scientific domains. The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. nih.gov This significance stems from the versatile binding properties of the quinoline nucleus, which can be extensively modified to create potent and specific ligands for diverse biological targets. nih.gov

Among the numerous quinoline derivatives, 8-hydroxyquinoline (also known as oxine) has garnered particular attention. scispace.com It is a versatile ligand in coordination chemistry, renowned for its potent chelating ability with a wide range of metal ions. researchgate.netnajah.edu This property has led to its extensive use in analytical chemistry for the extraction and quantification of metal ions. researchgate.netnajah.edu The formation of stable metal complexes also underpins many of the biological activities observed in 8-hydroxyquinoline derivatives.

The derivatization of 8-hydroxyquinoline, particularly at its hydroxyl group, has yielded a vast library of compounds with a broad spectrum of biological activities. These include antimicrobial, antifungal, antiviral, anticancer, and anti-neurodegenerative properties. scispace.com For instance, halogenated derivatives of 8-hydroxyquinoline are recognized for their anti-infective capabilities. Furthermore, its metal complexes, such as tris(8-hydroxyquinolinato)aluminium (Alq3), are fundamental components in organic light-emitting diodes (OLEDs), highlighting the impact of this scaffold in materials science. The rich chemistry and diverse applications of 8-hydroxyquinoline derivatives provide a compelling backdrop for the study of more niche analogues like 2-[(Quinolin-8-yl)oxy]propanenitrile.

Structural Overview of this compound

This compound is a derivative of 8-hydroxyquinoline where the hydrogen of the hydroxyl group is replaced by a 1-cyanoethyl group. This substitution transforms the phenolic hydroxyl group into an ether linkage. The core structure consists of the quinoline bicyclic system, with the ether and nitrile functionalities introducing specific chemical characteristics.

Table 1: Chemical Identity of this compound

PropertyValue
Systematic Name This compound
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol
Structure A quinoline ring linked at the 8-position via an oxygen atom to a propanenitrile backbone, with the cyano group at the 2-position of the propane (B168953) chain.

A plausible synthetic route for this compound, based on established organic chemistry principles, would be the Williamson ether synthesis. This reaction would involve the deprotonation of 8-hydroxyquinoline with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to attack an electrophilic 2-halopropanenitrile, such as 2-bromopropanenitrile.

Table 2: Plausible Synthesis of this compound

Reactant 1Reactant 2ReagentReaction TypeProduct
8-Hydroxyquinoline2-BromopropanenitrileBase (e.g., K₂CO₃, NaH)Williamson Ether SynthesisThis compound

This synthetic approach is a common method for preparing aryl ethers and is likely to be an effective way to produce the target compound.

Research Landscape and Knowledge Gaps concerning this compound

Despite the extensive body of research on quinoline and 8-hydroxyquinoline derivatives, a thorough review of the scientific literature reveals a significant knowledge gap concerning this compound. There is a notable absence of dedicated studies on its synthesis, characterization, and potential applications.

While numerous studies focus on derivatives of 8-hydroxyquinoline with different ether-linked side chains, specific data for the 1-cyanoethyl substituted variant is scarce. For instance, research has been conducted on related compounds such as 2-(2-methylquinolin-8-yl)oxypropanenitrile, which features an additional methyl group on the quinoline ring, but this seemingly minor structural difference can lead to significant changes in chemical and biological properties.

The lack of published research on this compound presents several areas for future investigation:

Synthesis and Characterization: While a plausible synthetic route can be proposed, the actual synthesis, optimization of reaction conditions, and comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) have not been reported.

Physicochemical Properties: Key physicochemical data, such as melting point, boiling point, solubility, and spectroscopic properties, are not available in the public domain.

Biological Activity: Given the broad biological activities of 8-hydroxyquinoline derivatives, it would be of significant interest to screen this compound for various pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.

Coordination Chemistry: The presence of the quinoline nitrogen, the ether oxygen, and the nitrile nitrogen provides multiple potential coordination sites. Investigating the ability of this compound to act as a ligand for different metal ions could reveal interesting properties and applications in materials science or catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B14624885 2-[(Quinolin-8-yl)oxy]propanenitrile CAS No. 58889-10-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58889-10-4

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-quinolin-8-yloxypropanenitrile

InChI

InChI=1S/C12H10N2O/c1-9(8-13)15-11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,1H3

InChI Key

XPCWMOLJBSFYFP-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)OC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 2 Quinolin 8 Yl Oxy Propanenitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy would provide detailed information about the hydrogen atoms in the 2-[(Quinolin-8-yl)oxy]propanenitrile molecule. The spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) ring, the methine proton of the propanenitrile group, and the methyl protons. The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate the electronic environment of the protons. Furthermore, the splitting pattern of the signals (singlet, doublet, triplet, etc.), arising from spin-spin coupling, would reveal the number of neighboring protons, thus helping to establish the connectivity of the molecule.

Hypothetical ¹H NMR Data Table for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
Value e.g., d 1H Quinoline H
Value e.g., t 1H Quinoline H
Value e.g., m 4H Quinoline H
Value e.g., q 1H -CH(CN)-

¹³C NMR spectroscopy would be used to identify all the unique carbon environments in the molecule. The spectrum would display a series of peaks, each corresponding to a different carbon atom. The chemical shifts of these peaks would be indicative of the type of carbon (e.g., aromatic, aliphatic, nitrile). This technique is crucial for confirming the carbon skeleton of the compound.

Hypothetical ¹³C NMR Data Table for this compound

Chemical Shift (ppm) Assignment
Value Quinoline C
Value Quinoline C
Value Quinoline C
Value Quinoline C
Value Quinoline C
Value Quinoline C
Value Quinoline C
Value Quinoline C
Value Quinoline C
Value -C≡N
Value -CH(CN)-

To gain deeper insights into the molecular structure, a series of two-dimensional (2D) NMR experiments would be performed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the proton network within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would identify protons that are close to each other in space, providing valuable information about the three-dimensional structure and conformation of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish correlations between directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C NMR spectra.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this analysis would provide a wealth of information, including bond lengths, bond angles, and torsion angles. It would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding or π-stacking.

Hypothetical Crystallographic Data Table for this compound

Parameter Value
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would be employed to accurately determine the molecular weight of this compound. This technique provides a very precise mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental composition and thus the molecular formula of the compound.

Hypothetical HRMS Data for this compound

Ion Calculated m/z Found m/z

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy would be used to identify the functional groups present in the this compound molecule. The IR spectrum would show absorption bands at specific frequencies (wavenumbers, cm⁻¹) corresponding to the vibrations of different chemical bonds. Key expected absorptions would include the C≡N stretch of the nitrile group, C-O stretching of the ether linkage, C=N and C=C stretching of the quinoline ring, and C-H stretching of the aromatic and aliphatic groups.

Hypothetical IR Data Table for this compound

Wavenumber (cm⁻¹) Intensity Assignment
e.g., ~3050 Medium Aromatic C-H stretch
e.g., ~2980 Medium Aliphatic C-H stretch
e.g., ~2250 Medium C≡N stretch
e.g., ~1600, 1500 Strong C=C/C=N stretch (Quinoline)

Chemical Reactivity and Derivatization Strategies of 2 Quinolin 8 Yl Oxy Propanenitrile

Reactions Involving the Quinoline (B57606) Heterocycle

The quinoline ring system in 2-[(quinolin-8-yl)oxy]propanenitrile is a versatile platform for a range of chemical modifications, including electrophilic and nucleophilic aromatic substitutions, as well as modern metal-catalyzed cross-coupling reactions. These transformations enable the introduction of new functional groups onto the heterocyclic core, thereby modulating its electronic and steric properties.

Electrophilic Aromatic Substitution Reactions

The quinoline nucleus is generally susceptible to electrophilic attack, with the position of substitution being directed by the existing substituents. In the case of 8-oxy-substituted quinolines, the ether-linked side chain at the C8 position acts as an activating group, directing incoming electrophiles to the 5 and 7 positions of the benzene (B151609) ring portion of the heterocycle. This regioselectivity is a well-established principle in the chemistry of 8-hydroxyquinoline (B1678124) and its derivatives.

Theoretical studies on 8-hydroxyquinoline have shown that the electron density is highest at the C5 and C7 positions, making them the most probable sites for electrophilic attack. Experimental evidence supports this, as seen in reactions such as bromination. For instance, the bromination of 8-substituted quinolines has been shown to yield 5-bromo and 5,7-dibromo derivatives, confirming the predicted reactivity pattern. While specific studies on the electrophilic substitution of this compound are not extensively documented, it is anticipated to follow this established trend, providing a reliable method for introducing substituents at the C5 and C7 positions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is a viable strategy for introducing nucleophiles, particularly when a suitable leaving group is present on the ring. The electron-deficient nature of the pyridine (B92270) ring within the quinoline system can facilitate such reactions. For SNAr to proceed, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. mdpi.com

While classical, non-catalyzed SNAr reactions on halo-substituted 8-alkoxyquinolines are not widely reported, the principles of such transformations are well-understood. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. mdpi.com The rate of reaction is influenced by the nature of the leaving group and the strength of the nucleophile.

A modern and highly efficient method for achieving C-N bond formation, which can be considered a form of nucleophilic substitution, is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides under relatively mild conditions. For example, 5-bromo-8-benzyloxyquinoline has been successfully coupled with various anilines using a palladium acetate (B1210297) catalyst and sterically demanding phosphine (B1218219) ligands. researchgate.net This reaction demonstrates the feasibility of introducing nitrogen-based nucleophiles at the C5 position of the 8-alkoxyquinoline scaffold, providing access to a range of 5-amino derivatives. researchgate.netresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including quinolines. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a prime example. nnpub.org

This methodology has been successfully applied to halo-substituted 8-alkoxyquinolines. For instance, 5-bromo-8-methoxyquinoline (B186703) and 5,7-dibromo-8-methoxyquinoline (B102607) have been shown to undergo Suzuki-Miyaura coupling with various substituted phenylboronic acids in the presence of a dichlorobis(triphenylphosphine)palladium(II) catalyst. nnpub.org These reactions proceed in high yields, affording the corresponding 5-aryl- and 5,7-diaryl-8-methoxyquinolines. nnpub.org This strategy provides a versatile route to biaryl structures and other extended π-systems, significantly expanding the structural diversity of derivatives accessible from this compound precursors that have been halogenated on the quinoline ring.

In addition to the Suzuki-Miyaura reaction, other metal-catalyzed cross-couplings, such as the Buchwald-Hartwig amination discussed previously, are also highly effective for the derivatization of the quinoline core. researchgate.netacgpubs.org These reactions offer a broad substrate scope and functional group tolerance, making them invaluable in modern synthetic chemistry.

Transformations of the Propanenitrile Group

The propanenitrile side chain of this compound offers additional opportunities for chemical modification, primarily through reactions of the nitrile functional group. The most common transformations are hydrolysis to carboxylic acid derivatives and reduction to amine derivatives.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be readily hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation converts the propanenitrile side chain into a propan-1-oic acid moiety, yielding 2-[(quinolin-8-yl)oxy]propanoic acid.

Acid-catalyzed hydrolysis is typically carried out by heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. researchgate.netmdpi.com The reaction proceeds via the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. researchgate.net

Alternatively, base-catalyzed hydrolysis can be achieved by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide. mdpi.com This process initially yields the carboxylate salt, which upon subsequent acidification, provides the corresponding carboxylic acid. researchgate.netresearchgate.net

Reagent/ConditionIntermediateFinal Product
Dilute Acid (e.g., HCl), HeatAmideCarboxylic Acid
Dilute Base (e.g., NaOH), HeatCarboxylate SaltCarboxylic Acid (after acidification)

Reduction to Amine Derivatives

The nitrile group is also susceptible to reduction, which provides a route to primary amines. This transformation converts the propanenitrile side chain into a propan-1-amine, resulting in the formation of 3-amino-1-(quinolin-8-yloxy)propane.

A common and effective reagent for the reduction of nitriles is lithium aluminum hydride (LiAlH₄). rsc.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to liberate the amine. rsc.org Other reducing agents, such as catalytic hydrogenation using a metal catalyst (e.g., palladium, platinum, or nickel) at elevated temperature and pressure, can also be employed to achieve this transformation. rsc.org More recently, reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) have been shown to effectively reduce a wide variety of nitriles to their corresponding primary amines. nih.gov

ReagentTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)1. Diethyl ether or THF, 2. Aqueous workupPrimary Amine
H₂/Metal Catalyst (Pd, Pt, or Ni)Elevated temperature and pressurePrimary Amine
Diisopropylaminoborane/LiBH₄ (catalytic)TetrahydrofuranPrimary Amine

Nitrile Additions and Cyclizations

The nitrile group in this compound is a versatile functional group that can undergo a variety of addition and cyclization reactions. The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. pressbooks.pub This reactivity allows for the conversion of the nitrile into other functional groups or for its incorporation into heterocyclic rings.

Nucleophilic Additions

The triple bond of the nitrile group readily reacts with nucleophiles to form an intermediate imine anion. libretexts.org This intermediate can then be protonated or react further. Common nucleophilic addition reactions for nitriles include:

Hydrolysis: In the presence of strong acids or bases, the nitrile group can be hydrolyzed to a carboxylic acid (2-[(quinolin-8-yl)oxy]propanoic acid) via an intermediate amide. chemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can reduce nitriles to aldehydes. chemistrysteps.com

Grignard and Organolithium Reagents: Reaction with organometallic reagents, such as Grignard reagents or organolithiums, followed by hydrolysis, converts the nitrile group into a ketone. chemistrysteps.com

Cyclization Reactions

The presence of the α-hydrogen on the propanenitrile chain, activated by the adjacent nitrile group, provides a site for deprotonation, generating a carbanion. This carbanion can act as a nucleophile in intramolecular or intermolecular cyclization reactions.

While specific cyclization studies on this compound are not extensively documented, analogous reactions of nitriles with active α-methylene groups are well-established. mdpi.com For instance, base-mediated tandem reactions involving nitrile anion cyclization with epoxides have been reported to form cyclopropane (B1198618) derivatives, which can undergo further rearrangement. nih.gov Intramolecular cyclization can also occur if a suitable electrophilic site is present within the molecule or introduced via a reactant. chempedia.info

Diverse cyclization pathways have been explored for nitriles with active α-methylene groups, leading to the formation of various nitrogen-containing heterocycles. mdpi.com For example, coupling with ambiphilic reagents can lead to the formation of selenium-containing heterocycles like 1,3-selenazolium or 1,2,4-selenadiazolium salts, depending on the reaction conditions. mdpi.com

Cleavage and Modification of the Ether Linkage at C-8

The ether linkage in this compound, connecting the propanenitrile side chain to the quinoline ring at the C-8 position, is generally stable but can be cleaved under specific conditions, most commonly with strong acids. wikipedia.org This cleavage results in the formation of 8-hydroxyquinoline (oxime) and a derivative of the propanenitrile side chain.

Mechanistic Studies of Ether Cleavage Reactions (e.g., SN2 pathways, Lewis Acid-aided processes)

The acidic cleavage of ethers typically proceeds via either an SN1 or SN2 mechanism, depending on the structure of the groups attached to the ether oxygen. masterorganicchemistry.com The first step in both mechanisms is the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (an alcohol). chemistrysteps.com

SN2 Pathway: If the alkyl group attached to the ether oxygen is primary or secondary, the cleavage is likely to follow an SN2 mechanism. chemistrysteps.com After protonation of the ether oxygen, a halide ion (e.g., I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom, displacing the alcohol. In the case of this compound, the carbon of the propanenitrile side chain attached to the oxygen is a secondary carbon. Therefore, an SN2 attack by a halide ion would lead to the formation of 8-hydroxyquinoline and 2-halopropanenitrile.

SN1 Pathway: If one of the groups attached to the ether oxygen can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the cleavage will proceed through an SN1 mechanism. libretexts.org After protonation, the leaving group departs to form a carbocation, which is then attacked by the nucleophile. While the propanenitrile side chain in the title compound has a secondary carbon, the possibility of an SN1 pathway cannot be entirely ruled out under certain conditions, although it is generally less favored than the SN2 pathway for secondary alkyl ethers. masterorganicchemistry.com

For aryl alkyl ethers like this compound, the cleavage invariably breaks the alkyl-oxygen bond because the carbon-oxygen bond of the aromatic ring has partial double bond character and is stronger. Consequently, the products are always a phenol (B47542) (8-hydroxyquinoline) and an alkyl halide. libretexts.org

Lewis Acid-aided Processes:

In addition to strong protic acids, Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and ferric chloride (FeCl₃) are also effective reagents for ether cleavage. Boron tribromide is particularly efficient for cleaving aryl methyl ethers, but it can also be used for other alkyl ethers. The mechanism involves the coordination of the Lewis acid to the ether oxygen, making the carbon atom more electrophilic and facilitating nucleophilic attack by the bromide ion.

Selective Dealkylation Strategies

Selective dealkylation refers to the removal of the alkyl group from the ether linkage, in this case, the 2-cyanopropyl group, to yield 8-hydroxyquinoline. This is a synthetically useful transformation as 8-hydroxyquinoline is an important ligand and building block in coordination chemistry and medicinal chemistry.

ReagentTypical ConditionsProductsMechanism
HBr or HIHigh temperature8-hydroxyquinoline and 2-bromopropanenitrile or 2-iodopropanenitrileSN2
BBr₃CH₂Cl₂, low temperature to room temperature8-hydroxyquinoline and 2-bromopropanenitrileLewis acid-assisted cleavage
Pyridinium (B92312) hydrochlorideHigh temperature (molten)8-hydroxyquinoline and 2-chloropropanenitrileNucleophilic demethylation (by analogy)

Regioselective Functionalization Approaches

The functionalization of the quinoline ring in this compound can be directed to specific positions through various synthetic strategies. The existing 8-oxy substituent influences the electronic properties of the quinoline ring, but more often, direct C-H functionalization is achieved through the use of directing groups or by modifying the quinoline nitrogen. mdpi.comnih.gov

Transition metal-catalyzed C-H activation is a powerful tool for the regioselective functionalization of quinolines. mdpi.com By employing a suitable directing group, it is possible to introduce a wide range of functional groups at positions that are otherwise difficult to access.

A common strategy for the functionalization of quinolines is the use of the quinoline N-oxide. researchgate.net The N-oxide can direct functionalization to the C-2 and C-8 positions. researchgate.net For a molecule that is already substituted at the 8-position, this strategy would primarily favor functionalization at the C-2 position.

Another approach involves the introduction of a directing group at a different position on the quinoline ring. For instance, if a directing group were installed at the C-2 position, it could direct C-H activation to the C-3 position.

The 8-oxy group itself can have a directing effect in electrophilic aromatic substitution reactions, although the harsh conditions often required for such reactions might lead to the cleavage of the ether linkage. The electronic effect of the 8-oxy group would likely direct incoming electrophiles to the C-5 and C-7 positions of the quinoline ring.

StrategyPosition of FunctionalizationExample Reaction
Quinoline N-oxide formationC-2Palladium-catalyzed C-H arylation
Directing group at C-2C-3Rhodium-catalyzed C-H olefination
Electrophilic substitutionC-5 and C-7Nitration, Halogenation

Coordination Chemistry of 2 Quinolin 8 Yl Oxy Propanenitrile As a Ligand

Ligand Design Principles and Coordination Potential

The design of 2-[(Quinolin-8-yl)oxy]propanenitrile as a ligand is centered around the well-established chelating ability of the 8-hydroxyquinoline (B1678124) (oxine) framework. scirp.orgscispace.com By modifying the hydroxyl group to an oxypropanenitrile moiety, the fundamental coordination scaffold is retained while introducing a nitrile group that can potentially participate in or influence the coordination environment.

Derivatives of 8-hydroxyquinoline are well-known for their capacity to form stable chelate complexes with a wide array of metal ions. scispace.com The primary coordination mode for this compound is expected to be bidentate, involving the quinoline (B57606) nitrogen and the ether oxygen atom. This forms a stable five-membered chelate ring with the metal ion, a characteristic feature of 8-substituted quinoline ligands. nih.gov

The chelating ability of this compound is primarily attributed to the Lewis basicity of the quinoline nitrogen and the ether oxygen. scirp.orgresearchgate.net The nitrogen atom of the quinoline ring and the oxygen atom of the ether linkage act as the two donor sites that form a stable five-membered ring upon coordination to a metal ion. nih.gov This chelation results in a significant increase in the stability of the resulting metal complex compared to coordination with monodentate ligands, an effect known as the chelate effect.

The involvement of both the nitrogen and oxygen atoms in coordination is a well-documented phenomenon for 8-hydroxyquinoline and its derivatives. scirp.orgresearchgate.net The lone pair of electrons on the sp²-hybridized quinoline nitrogen and the sp³-hybridized ether oxygen are readily available for donation to a metal center, making this ligand an effective chelator for a variety of transition metals.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through straightforward and well-established methods of coordination chemistry, and their characterization relies on a suite of spectroscopic and analytical techniques.

The synthesis of transition metal complexes with ligands analogous to this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net Common transition metal salts used include chlorides, nitrates, sulfates, and acetates of metals such as copper(II), nickel(II), cobalt(II), zinc(II), and iron(II)/iron(III).

A general synthetic procedure would involve dissolving the ligand in a solvent such as ethanol (B145695), methanol, or acetonitrile (B52724). A solution of the metal salt in the same or a compatible solvent is then added to the ligand solution. The reaction mixture is often stirred at room temperature or heated under reflux to facilitate complex formation. The resulting metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent. The solid product can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. The stoichiometry of the resulting complex (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. scirp.org

Spectroscopic methods are invaluable for confirming the coordination of this compound to a metal ion. Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide key insights into the structural changes that occur upon complexation.

Infrared (IR) Spectroscopy: Upon coordination to a metal, characteristic shifts in the vibrational frequencies of the ligand are observed. The C=N stretching vibration of the quinoline ring is expected to shift to a different wavenumber, indicating the involvement of the quinoline nitrogen in coordination. ekb.eg Similarly, the C-O stretching frequency of the ether linkage would also be altered upon coordination of the oxygen atom to the metal center. The nitrile (C≡N) stretching frequency may also shift, particularly if it is involved in coordination or if its electronic environment is significantly altered by the chelation.

Interactive Data Table: Expected IR Spectral Shifts Upon Complexation

Functional GroupTypical Wavenumber (cm⁻¹) in Free LigandExpected Shift Upon Complexation
Quinoline C=N Stretch~1600-1650Shift to lower or higher frequency
Ether C-O Stretch~1050-1250Shift to lower frequency
Nitrile C≡N Stretch~2210-2260Shift to higher frequency (if coordinated)

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of the ligand will be modified upon complexation. The π→π* and n→π* transitions of the quinoline ring will likely shift in wavelength and/or intensity. scirp.org More significantly, the formation of metal-ligand complexes often gives rise to new absorption bands in the visible region, which are attributed to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) bands. These new bands are responsible for the characteristic colors of many transition metal complexes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of the protons and carbons near the coordination sites (i.e., the quinoline ring and the propanenitrile side chain) are expected to change significantly upon complexation due to the electronic effects of the metal ion.

The specific geometry is influenced by the coordination number of the metal ion and the stoichiometry of the complex. For a 1:2 metal-to-ligand ratio with a divalent metal ion, common geometries include tetrahedral, square planar, and octahedral. scirp.org An octahedral geometry is often achieved through the coordination of two ligand molecules and two solvent molecules or counter-ions. scirp.org For a 1:3 metal-to-ligand ratio, an octahedral geometry is typically observed.

Interactive Data Table: Common Coordination Geometries for M(L)₂ Complexes

Metal IonTypical Coordination GeometryExample with Analogous Ligand
Cu(II)Square Planar or Distorted Octahedral[Cu(8-hydroxyquinoline)₂]
Ni(II)Octahedral[Ni(8-hydroxyquinoline)₂(H₂O)₂]
Co(II)Octahedral[Co(8-hydroxyquinoline)₂(H₂O)₂]
Zn(II)Tetrahedral or Octahedral[Zn(8-hydroxyquinoline)₂]

No Published Research Found on the Coordination Chemistry of this compound

Despite a thorough search of scientific literature and academic databases, no research articles, theoretical studies, or experimental data were found on the coordination chemistry of the compound this compound as a ligand. Consequently, the detailed analysis of its metal-ligand bonding, electronic structure, and the magnetic properties of its potential metal complexes, as requested, cannot be provided.

The investigation sought to uncover computational and theoretical studies related to this specific ligand. The intended focus was on two key areas: the computational approaches used to analyze the coordination sphere of its metal complexes and the exploration of spin state transitions and magnetic properties. However, the absence of any published work on the synthesis, characterization, or coordination of this compound with metal ions means that no data is available to populate these sections.

Scientific advancement relies on the publication of research findings. In this instance, it appears that this compound has not been a subject of study within the field of coordination chemistry, or at least, any such research has not been made publicly available. Therefore, a detailed, scientifically accurate article adhering to the requested outline cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of 2 Quinolin 8 Yl Oxy Propanenitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-[(Quinolin-8-yl)oxy]propanenitrile, DFT calculations offer a detailed understanding of its electronic properties, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. scirp.org A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org

For quinoline (B57606) derivatives, the HOMO and LUMO are typically distributed across the aromatic ring system. The calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule, which is a key aspect of its reactivity. scirp.org

Table 1: Frontier Molecular Orbital Properties

Parameter Value
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap (ΔE) Data not available

(Specific values for this compound are not available in the searched literature.)

The Molecular Electrostatic Potential (MEP) surface is another critical tool derived from electronic structure calculations. It maps the electrostatic potential onto the constant electron density surface, visually representing the charge distribution of a molecule. The MEP helps identify regions that are rich or deficient in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of a molecule's reactivity. ajchem-a.com These descriptors include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω).

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO orbitals through the following equations, based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Softness (S) = 1 / η

Electrophilicity Index (ω) = μ² / (2η), where chemical potential μ = -(I + A) / 2

Table 2: Global Reactivity Descriptors

Descriptor Formula Value
Ionization Potential (I) -EHOMO Data not available
Electron Affinity (A) -ELUMO Data not available
Electronegativity (χ) (I + A) / 2 Data not available
Chemical Hardness (η) (I - A) / 2 Data not available
Chemical Softness (S) 1 / η Data not available
Electrophilicity Index (ω) μ² / (2η) Data not available

(Specific values for this compound are not available in the searched literature.)

Vibrational Frequency Analysis for Spectroscopic Assignment

Theoretical vibrational frequency analysis using DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. asianpubs.org Comparing this calculated spectrum with experimental data allows for a detailed assignment of vibrational modes to specific functional groups and bond movements within the molecule. researchgate.netscirp.org For complex molecules like quinoline derivatives, this computational approach is invaluable for accurately interpreting the often-congested regions of their vibrational spectra. scirp.org

Reaction Mechanism Elucidation via DFT

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed, step-by-step understanding of how a reaction proceeds. For quinoline derivatives, DFT could be used to elucidate the mechanisms of their synthesis, degradation, or metabolic pathways, providing insights into reaction kinetics and regioselectivity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides a dynamic view of molecular behavior, which is essential for understanding conformational flexibility and interactions in different environments.

Conformational Analysis and Flexibility Studies

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. MD simulations allow for the exploration of the conformational landscape of this compound, identifying the most stable (lowest energy) conformations and the energy barriers between them. By simulating the molecule's movement over time, researchers can study the flexibility of the propanenitrile side chain relative to the rigid quinoline ring system. This information is crucial for understanding how the molecule might interact with biological targets or self-assemble in solution. Such simulations have been effectively used to study the stability and interactions of other quinoline-based compounds. nih.gov

Solvent Effects and Intermolecular Interactions

No specific studies on the solvent effects and intermolecular interactions of this compound were found in the reviewed literature.

Quantum Chemical Methods for Ground and Excited States

There is no available research detailing the application of quantum chemical methods to study the ground and excited states of this compound.

Chemoinformatic and QSAR Methodologies

No chemoinformatic or Quantitative Structure-Activity Relationship (QSAR) studies specifically involving this compound have been identified.

Applications in Advanced Functional Materials

Development of Chemosensors and Fluorescent Probes

The 8-hydroxyquinoline (B1678124) core, a fundamental component of 2-[(Quinolin-8-yl)oxy]propanenitrile, is a well-established fluorophore extensively utilized in the design of chemosensors. Derivatives of 8-hydroxyquinoline are known to form stable complexes with a variety of metal ions, leading to significant changes in their fluorescence properties. This characteristic makes them ideal candidates for the development of sensitive and selective fluorescent probes.

The mechanism behind the metal ion sensing capabilities of 8-hydroxyquinoline derivatives often involves the inhibition of excited-state intramolecular proton transfer (ESIPT). In the free ligand, an intramolecular hydrogen bond can lead to ESIPT, which is an efficient non-radiative decay pathway, resulting in weak fluorescence. Upon coordination with a metal ion, this proton transfer is blocked, which closes the non-radiative channel and leads to a significant enhancement of fluorescence intensity, often referred to as a "turn-on" response.

The selectivity of these chemosensors is dictated by the nature of the substituents on the quinoline (B57606) ring and the coordination preferences of the target metal ion. While 8-hydroxyquinoline itself can bind to a wide range of metal ions, modifications to its structure can introduce steric and electronic effects that favor the binding of specific ions. For instance, derivatives have been designed to selectively detect ions such as Zn²⁺, Al³⁺, Cu²⁺, and Hg²⁺. The sensing event is typically observed as a distinct change in the fluorescence spectrum upon the addition of the target metal ion. For example, a derivative of 8-hydroxyquinoline, HL, was shown to exhibit a significant fluorescence enhancement specifically in the presence of Zn²⁺ ions in an aqueous medium.

Table 1: Metal Ion Selectivity of Representative 8-Hydroxyquinoline-Based Fluorescent Sensors

Sensor Target Ion(s) Observed Change
8-Hydroxyquinoline Benzoates Hg²⁺, Cu²⁺ Prominent fluorescence enhancement
HL (a D-π-A type quinoline derivative) Zn²⁺ Significant fluorescence enhancement

This table is generated based on data for 8-hydroxyquinoline derivatives, which are structurally related to this compound.

The photophysical properties of 8-hydroxyquinoline and its derivatives are central to their function as fluorescent probes. The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, can be significantly influenced by the molecular environment and binding to metal ions. For the parent 8-hydroxyquinoline, the fluorescence is weak in many solvents due to the aforementioned ESIPT. However, upon chelation with metal ions, the quantum yield can increase substantially.

Table 2: Illustrative Photophysical Data for an 8-Hydroxyquinoline Ether Derivative

Property Value Conditions
Fluorescence Quantum Yield (ΦF) 0.5 Acetonitrile (B52724)

This data is for a related ether derivative and serves as an example of the photophysical properties of this class of compounds.

Potential in Organic Light-Emitting Diodes (OLEDs)

The quinoline scaffold is an electron-deficient system, a characteristic that makes it a suitable building block for electron-transporting materials in organic light-emitting diodes (OLEDs). Metal chelates of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq₃), are benchmark materials used in OLEDs as both the emissive and electron-transport layer. researchgate.net The potential of this compound in this field would be predicated on its ability to form stable complexes with relevant metals and exhibit favorable electron transport and luminescent properties.

Quinoline-based materials generally possess good electron-accepting and transporting properties. Polyquinolines, for instance, have demonstrated excellent electron-accepting properties with electron affinity (EA) values in the range of 2.4-2.65 eV. The electron mobility in these materials is a crucial factor for efficient device performance. For example, a mixed-ligand 8-hydroxyquinoline aluminum complex was found to have an electron mobility between (2.7 and 4.4) × 10⁻⁶ cm²/Vs. While specific electron transport data for this compound is not available, its quinoline core suggests it could exhibit n-type (electron-transporting) semiconductor behavior.

The performance of OLEDs can be fine-tuned by modifying the chemical structure of the ligands used in the emissive and charge-transporting layers. For 8-hydroxyquinoline-based materials, ligand design strategies focus on several aspects to improve device performance. These include enhancing thermal stability, tuning the emission color, and improving charge carrier mobility.

Substituents on the quinoline ring can influence the energy levels of the molecule, thereby altering the emission wavelength. This allows for the tuning of the emitted color from green, as seen with Alq₃, to other parts of the visible spectrum. Furthermore, the design of mixed-ligand complexes can lead to improved electron mobility and higher electroluminescence efficiency compared to the parent complex. The introduction of different functional groups can also impact the morphological stability of the thin films, which is critical for the longevity and reliability of OLED devices.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
8-hydroxyquinoline

Based on a comprehensive review of available scientific literature, there is currently insufficient data to provide a detailed article on the catalytic applications of this compound and its derivatives according to the specified outline. While the broader class of quinoline derivatives is known for its diverse applications in catalysis, specific research focusing on the catalytic design, mechanistic investigations, and application in specific reaction types for this compound has not been extensively reported in publicly accessible literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation, which would compromise the integrity and factual basis of the content. To uphold the principles of scientific accuracy, an article on this specific compound's catalytic applications cannot be constructed at this time.

Conclusion and Future Research Directions

Summary of Current Research Contributions

Direct and extensive research focused exclusively on 2-[(Quinolin-8-yl)oxy]propanenitrile is not prominent in the existing literature. However, the broader family of quinoline (B57606) derivatives has been the subject of intense investigation, providing a solid foundation for understanding its potential. Research on quinoline-based compounds has revealed a vast spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comrsc.orgresearchgate.net The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. nih.govresearchgate.net

Specifically, derivatives of 8-hydroxyquinoline (B1678124) are known for their metal-chelating properties and have been explored for applications ranging from antitumor agents to therapeutics for neurodegenerative diseases. nih.gov The synthesis of related structures, such as 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives and 4-(quinolin-8-yloxy)phthalonitrile, has been documented, primarily focusing on the utility of the 8-hydroxyquinoline precursor in building more complex molecular architectures. researchgate.netresearchgate.net The nitrile functional group is a valuable synthetic intermediate, capable of being converted into amines, amides, or carboxylic acids, further expanding the potential chemical space accessible from this parent compound. researchgate.netebsco.com

Unexplored Synthetic Avenues

While classical methods can be postulated for the synthesis of this compound, numerous modern synthetic strategies remain unexplored. The most direct route would likely involve a nucleophilic substitution, such as the Williamson ether synthesis, between an 8-hydroxyquinoline salt and a 2-halopropanenitrile. researchgate.net However, future research could focus on developing more efficient, sustainable, and versatile synthetic protocols.

Emerging areas for exploration include:

Green Chemistry Approaches : Utilizing microwave-assisted or ultrasound-assisted synthesis could significantly reduce reaction times and improve yields. researchgate.netresearchgate.net The development of protocols in environmentally benign solvents would also be a valuable contribution.

Catalytic Methods : Investigating transition-metal-catalyzed C–O cross-coupling reactions could provide an alternative to classical methods. Furthermore, the use of nanocatalysts, which have shown promise in other quinoline syntheses, could offer high efficiency and reusability. nih.govresearchgate.net

Flow Chemistry : Continuous flow synthesis could enable safer handling of potentially hazardous reagents and allow for easier scalability and process optimization compared to batch synthesis.

C-H Functionalization : Advanced strategies involving the direct C-H functionalization of the quinoline ring could be used to introduce the oxypropanenitrile moiety, offering a more atom-economical approach. rsc.org

Table 1: Potential Unexplored Synthetic Strategies
Synthetic StrategyPotential Reagents/CatalystsAnticipated AdvantagesReference for Concept
Microwave-Assisted Williamson Ether Synthesis8-Hydroxyquinoline, 2-bromopropanenitrile, K₂CO₃, phase-transfer catalystRapid reaction times, improved energy efficiency, potentially higher yields. researchgate.net
Palladium-Catalyzed C-O Coupling8-Bromoquinoline, 2-hydroxypropanenitrile, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos)Broad functional group tolerance, milder reaction conditions. organic-chemistry.org
Nanocatalyst-Mediated SynthesisSubstrates with a suitable heterogeneous nanocatalyst (e.g., supported metal oxides)High efficiency, catalyst reusability, environmentally friendly. nih.gov
Continuous Flow SynthesisReactants pumped through a heated microreactorEnhanced safety, precise control over reaction parameters, easy scalability.General modern synthetic methodology

Advanced Characterization Opportunities

Beyond standard spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry, a deeper understanding of the physicochemical properties of this compound could be achieved through a suite of advanced characterization techniques. These methods would provide critical insights into its structure, purity, and stability, which are essential for any potential application.

Solid-State Analysis : If the compound can be crystallized, single-crystal X-ray diffraction would provide unambiguous confirmation of its three-dimensional structure, including bond lengths, angles, and intermolecular interactions.

Thermal Properties : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would determine its thermal stability, melting point, and decomposition profile, which are crucial for materials science applications. mdpi.com

Advanced NMR Spectroscopy : Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be invaluable for unequivocally assigning all proton and carbon signals, especially for more complex, functionalized derivatives.

Dynamic Mechanical Analysis (DMA) : If the compound is explored as a component in a polymer matrix, DMA could provide information on the material's viscoelastic properties. mdpi.com

Table 2: Advanced Characterization Techniques and Potential Insights
TechniqueInformation GainedRelevance
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, crystal packing, intermolecular forces.Fundamental structural confirmation; crucial for computational model validation and understanding solid-state properties.
Thermogravimetric Analysis (TGA)Thermal stability and decomposition temperature.Defines the upper temperature limit for processing and application in materials. mdpi.com
Differential Scanning Calorimetry (DSC)Melting point, glass transition temperature, phase transitions.Provides key data on the material's physical state and thermal behavior. mdpi.com
2D NMR (COSY, HMBC, etc.)Unambiguous assignment of proton and carbon signals and their connectivity.Essential for structural verification of the initial compound and any subsequent derivatives.

Emerging Computational Paradigms

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding experimental work and accelerating the discovery process. researchgate.net

Density Functional Theory (DFT) : DFT calculations can be employed to determine the molecule's optimized geometry, electronic structure (HOMO-LUMO energy gaps), dipole moment, and molecular electrostatic potential map. nih.gov These calculations can predict sites of reactivity and provide insights into spectroscopic properties.

Molecular Docking : To explore its medicinal potential, molecular docking simulations can predict the binding affinity and interaction modes of the compound with various biological targets, such as enzymes or receptors. nih.govnih.gov This can help prioritize experimental screening for activities like anticancer or antimicrobial effects.

Quantitative Structure-Activity Relationship (QSAR) : By developing QSAR models based on a library of related quinoline derivatives, it may be possible to predict the biological activity of this specific compound. tandfonline.comprotoqsar.com

Artificial Intelligence (AI) and Machine Learning (ML) : Modern AI-driven platforms can predict a wide range of molecular properties, from solubility and toxicity to potential bioactivity, using only the chemical structure. arxiv.orgmdpi.com These models, trained on vast chemical datasets, can rapidly screen virtual compounds and identify promising candidates for synthesis and testing. arxiv.orgmdpi.com

Prospects for Novel Functional Material and Catalytic Applications

The unique combination of a metal-coordinating quinoline ring and a versatile nitrile group suggests significant potential in materials science and catalysis.

Coordination Chemistry and Catalysis : The nitrogen atom of the quinoline ring and the nitrogen of the nitrile group can both act as ligands, potentially forming stable complexes with transition metals. These metal complexes could be investigated for catalytic activity, for instance, in oxidation reactions, similar to how other quinoline-copper complexes have been studied for catechol oxidase activity. mdpi.com The specific stereoelectronic properties imparted by the this compound ligand could lead to novel reactivity.

Functional Organic Materials : Quinoline derivatives are known components of organic light-emitting diodes (OLEDs), fluorescent probes, and dyes. nih.govmdpi.com The electronic properties of this compound could be tuned through further functionalization of the quinoline ring to develop new materials with interesting photophysical properties.

Polymer Science : The nitrile group can participate in polymerization reactions or be incorporated into polymer backbones. For example, nitrile rubbers are valued for their resistance to fuels and oils. wikipedia.org This compound could be explored as a monomer or a functional additive to impart specific properties, such as thermal stability or metal-chelating ability, to advanced polymers.

Interdisciplinary Research Outlook

The future of research on this compound lies at the intersection of multiple scientific disciplines. Its exploration requires a synergistic approach combining expertise from different fields:

Synthetic and Medicinal Chemistry : To develop efficient, green synthetic routes and to create libraries of derivatives for screening against a wide range of diseases, including cancer, malaria, and bacterial infections. orientjchem.orgresearchgate.net

Materials Science and Engineering : To investigate its potential as a building block for functional materials, including metal-organic frameworks (MOFs), coordination polymers, and fluorescent sensors.

Computational and Theoretical Chemistry : To model its properties, predict its behavior, and guide the design of new derivatives with enhanced functionality for specific applications. nih.govprotoqsar.com

Chemical Biology : To probe its mechanism of action if biological activity is discovered, potentially identifying new therapeutic targets or biological pathways.

In essence, this compound should be viewed not as a final product, but as a versatile platform. Its true potential will be unlocked through systematic derivatization and evaluation across a spectrum of applications, driven by collaborative, interdisciplinary research efforts.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-[(Quinolin-8-yl)oxy]propanenitrile, and what are their critical parameters?

  • Methodological Answer : A common approach involves hydrocyanation of vinyl ether intermediates. For example, reacting 8-hydroxyquinoline derivatives with acrylonitrile analogs in the presence of HCl and trimethylsilyl cyanide (TMSCN) in dichloromethane (CH₂Cl₂), followed by flash chromatography for purification . Key parameters include stoichiometric control of TMSCN (2 equivalents relative to substrate), reaction temperature (room temperature to 40°C), and acid catalysis (HCl) to activate the substrate. Alternative routes may involve coupling quinolin-8-ol with halogenated propanenitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical parameters include:

  • Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement using SHELXL-97 software, achieving an R factor < 0.1 and a data-to-parameter ratio > 15 for reliability .
  • Validation of bond lengths (e.g., mean C–C bond length = 0.005 Å) and torsional angles to confirm stereochemistry.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm the quinoline aromatic protons (δ 7.2–8.9 ppm) and nitrile group (C≡N, δ ~120 ppm in ¹³C).
  • IR : Absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C–O–C ether linkage).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C₁₂H₁₀N₂O: 198.0793 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in R factors or bond lengths may arise from poor crystal quality or disordered solvent molecules. Mitigation strategies include:

  • Re-crystallization in alternative solvents (e.g., ethyl acetate/hexane mixtures) to improve crystal packing.
  • Using Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H⋯π contacts) that affect structural stability .
  • Cross-validating with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond lengths .

Q. What methodologies are recommended for detecting trace amounts of this compound in environmental matrices?

  • Methodological Answer : Non-target screening via gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC-HRToF-MS) is effective. Key steps:

  • Sample preparation: Solid-phase extraction (SPE) for aqueous matrices or Soxhlet extraction for biological tissues.
  • Identification criteria: Match molecular formula (C₁₂H₁₀N₂O), isotopic pattern, and retention index against standards.
  • Confidence levels: Level 2 (probable structure) requires MS/MS fragmentation matching; Level 3 (tentative) relies on accurate mass and literature data .

Q. How does the nitrile group in this compound influence its reactivity in cycloaddition reactions?

  • Methodological Answer : The nitrile group participates in [2+3] cycloadditions with azides to form tetrazole derivatives. Experimental protocol:

  • React with sodium azide (NaN₃) and ZnBr₂ as a catalyst in DMF at 80°C for 12 hours.
  • Monitor reaction progress via TLC (eluent: 30% EtOAc/hexane).
  • Purify via column chromatography to isolate tetrazole products (>75% yield) .

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